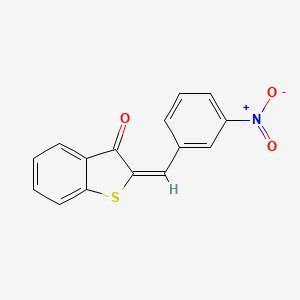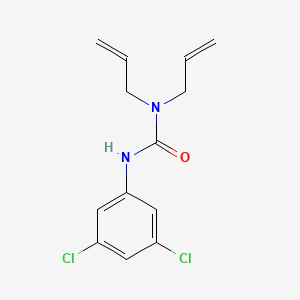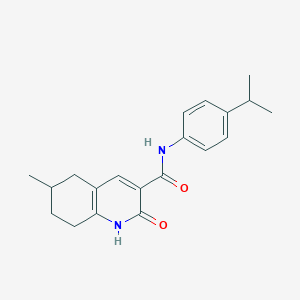![molecular formula C17H17ClN6O B5369026 4-chloro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5369026.png)
4-chloro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is a potent and selective inhibitor of the protein kinase called poly (ADP-ribose) polymerase (PARP) that plays a crucial role in DNA repair mechanism. Due to its specificity towards PARP, it has gained significant attention in the field of cancer research.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide involves the inhibition of PARP enzyme. PARP plays an essential role in repairing DNA damage caused by various factors such as radiation, chemotherapy, and oxidative stress. Inhibition of PARP leads to the accumulation of DNA damage, which triggers cell death pathways, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly attributed to its inhibition of PARP enzyme. The accumulation of DNA damage leads to the activation of various cell death pathways, such as apoptosis and necrosis. Moreover, it has also been found to enhance the immune response against cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-chloro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide in lab experiments include its high specificity towards PARP, which allows for the selective inhibition of PARP without affecting other cellular processes. Moreover, it has shown promising results in the treatment of various cancers, making it an attractive candidate for cancer research. The limitations of using this compound include its potential toxicity towards normal cells and the development of drug resistance in cancer cells.
Orientations Futures
The potential future directions for the research on 4-chloro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide include the development of more potent and selective PARP inhibitors with reduced toxicity towards normal cells. Moreover, the combination of PARP inhibitors with other cancer therapies such as chemotherapy and immunotherapy can lead to enhanced efficacy and improved outcomes in cancer patients. Furthermore, the identification of biomarkers that can predict the response to PARP inhibitors can help in the selection of patients who are most likely to benefit from this therapy.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide involves the reaction of 4-chloro-N-(2-hydroxyethyl)benzamide with 6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinamine in the presence of a suitable base and solvent. The reaction proceeds through a nucleophilic substitution mechanism to yield the desired product in good yield and purity.
Applications De Recherche Scientifique
4-chloro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide has been extensively studied for its potential application in cancer therapy. PARP inhibitors have shown promising results in the treatment of various cancers such as breast, ovarian, and prostate cancer. The inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in the death of cancer cells. Moreover, it has also been found to enhance the efficacy of chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
4-chloro-N-[2-[[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O/c1-12-6-9-24(23-12)16-10-15(21-11-22-16)19-7-8-20-17(25)13-2-4-14(18)5-3-13/h2-6,9-11H,7-8H2,1H3,(H,20,25)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSHIKWMWMWUGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NC=NC(=C2)NCCNC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(2-methoxyethoxy)piperidin-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5368946.png)


![N-[1-({[2-(dimethylamino)ethyl]amino}carbonyl)-2-phenylvinyl]-4-methylbenzamide](/img/structure/B5368982.png)
![3-bromo-N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B5368987.png)
![methyl N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(4-chlorobenzoyl)amino]-3,3,3-trifluoroalaninate](/img/structure/B5368988.png)
![2-(4-chlorophenyl)-4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]morpholine](/img/structure/B5368995.png)
![ethyl 3-{3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl}-2-cyanoacrylate](/img/structure/B5369008.png)
![4-[3-(4-methoxyphenyl)acryloyl]-2,6-dimethylmorpholine](/img/structure/B5369015.png)
![1-[3-(2-methoxyphenyl)propanoyl]-4-pyrimidin-2-ylpiperazine-2-carboxylic acid](/img/structure/B5369021.png)


![3-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-3-oxopropan-1-ol](/img/structure/B5369045.png)
![1-[(4-methyl-2-thienyl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5369053.png)